5,6,7,8-Tetrahydroquinoline-6-carboxylic acid
Description
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid (CAS: 1256822-12-4) is a bicyclic organic compound with the molecular formula C₁₀H₁₁NO₂ (Figure 1). Its structure consists of a partially saturated quinoline ring system with a carboxylic acid substituent at the 6-position. Key features include:
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHRKQDWDPFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619585 | |
| Record name | 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256822-12-4 | |
| Record name | 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of linear precursors. One common method is the Biltz synthesis, which involves the reaction of aniline derivatives with glyoxal and ammonia under acidic conditions. Another approach is the Skraup synthesis, where aniline is condensed with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinoline derivatives.
Reduction: Reduction reactions can produce tetrahydroquinoline derivatives.
Substitution: Substitution reactions can lead to the formation of alkylated quinoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The specific molecular targets and pathways can vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Derivatives
Table 1 summarizes structurally related tetrahydroquinoline derivatives and their similarity scores to 5,6,7,8-tetrahydroquinoline-6-carboxylic acid:
Key Observations :
- The position of the carboxylic acid group (6 vs. 8) significantly impacts molecular interactions. For example, 8-carboxylic esters are synthesized via lithio/magnesio intermediates reacting with CO₂ , whereas 6-carboxylic acid derivatives are often functionalized via nucleophilic reagents .
- Chlorination at the 2-position (e.g., 2-chloro derivative) enhances electrophilicity, making it a candidate for cross-coupling reactions .
Antioxidant Activity
- This compound: Exhibits moderate antioxidant activity in E. coli oxidative stress models (EC₅₀ ~ 50–100 μM) .
- 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid derivatives: Higher activity (EC₅₀ ~ 10–20 μM) due to electron-donating substituents at the 4-position .
Receptor Binding
- The N-alkyl chain length influences potency; N-propyl groups enhance binding .
- 1,2,3,4-Tetrahydroquinoline analgesics: 2-Methyl-5-hydroxy derivatives exhibit morphine-like analgesic activity (1/8th potency of morphine), highlighting the role of hydroxyl and methyl groups .
Biological Activity
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid is a nitrogen-containing heterocyclic compound with significant biological activity. Its structure, characterized by a tetrahydroquinoline ring and a carboxylic acid functional group, allows it to interact with various biological systems. This article reviews the biological activities of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
- Molecular Formula : C10H11NO2
- Molecular Weight : Approximately 177.2 g/mol
- Structure : The compound features a bicyclic system with a six-membered aromatic ring fused to a five-membered ring, along with a carboxylic acid group at the 6-position.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Antiviral Activity
Research indicates that this compound may possess antiviral properties. It has been studied for its potential to inhibit viral replication and reduce viral load in infected cells. Specific mechanisms include interference with viral entry or replication processes.
Anticancer Properties
The anticancer potential of this compound has been extensively investigated. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines.
Case Study Findings :
- Cytotoxicity Assays : A study evaluated the antiproliferative effects on several cancer cell lines including HeLa (cervical carcinoma), A2780 (ovarian carcinoma), and HT-29 (colorectal adenocarcinoma). The compound showed IC50 values ranging from 5.4 to 17.2 μM across different cell types .
- Mechanism of Action : The most active enantiomer of the compound was found to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in A2780 cells, suggesting a pro-oxidant mechanism that contributes to its cytotoxic effects .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5,6-Dihydroquinoline | Fully saturated bicyclic structure | Different biological profile; less reactive |
| 5-Methyl-6-hydroxyquinoline | Hydroxy group at the 6-position | Enhanced solubility; potential antioxidant activity |
| 5-Carboxy-1H-indole | Indole structure with carboxylic acid | Explored for anticancer properties |
The unique combination of the tetrahydroquinoline structure and carboxylic acid functionality in this compound distinguishes it from these similar compounds by offering distinct chemical reactivity and potential therapeutic applications .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the carboxylic acid group enhances its solubility and reactivity, allowing for effective interaction with enzymes and receptors involved in cellular signaling pathways.
Q & A
Q. What are the primary synthetic routes for 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid?
Answer: The synthesis of this compound involves multi-step organic reactions. Key methodologies include:
- Suzuki–Miyaura Coupling : Efficient for constructing the quinoline backbone via palladium-catalyzed cross-coupling of aryl halides with organoboron compounds. Optimize conditions (temperature: 80–100°C, solvent: THF/water mixture, catalyst: Pd(PPh₃)₄) to achieve >70% yield .
- Cyclocondensation : React amino compounds (e.g., β-amino alcohols) with carbonyl derivatives under acidic/basic conditions to form the tetrahydroquinoline core .
- Oxidation of Precursors : Use catalytic systems like oxone/TlOAc/PhI in water-acetonitrile to oxidize 5,6,7,8-tetrahydroquinoline derivatives, yielding the carboxylic acid functionality .
Q. How is the molecular structure of this compound characterized?
Answer: Structural elucidation employs:
- X-ray Crystallography : Resolves bond lengths (C–C: ~1.50 Å), angles, and ring conformations (e.g., half-chair/sofa intermediates). Asymmetry parameters (ΔCs: 11.1–13.4°) and hydrogen-bonding networks (O—H⋯O) stabilize the crystal lattice .
- NMR/IR Spectroscopy : Confirm functional groups (e.g., carboxylic acid COOH at δ ~12 ppm in H NMR; C=O stretch at ~1700 cm in IR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in coupling reactions?
Answer:
- Parameter Screening : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol% Pd). Higher temperatures (>100°C) improve cross-coupling efficiency but may degrade sensitive functional groups .
- One-Pot Synthesis : Integrate cyclization and carboxylation steps to minimize intermediate isolation, reducing side reactions and improving overall yield (e.g., 15–20% increase) .
- Catalytic System Tuning : For oxidation, adjust oxone stoichiometry (2–3 eq.) and reaction time (12–24 hrs) to balance conversion and selectivity .
Q. How can contradictions in structural data from different analytical techniques be resolved?
Answer:
- Cross-Validation : Compare X-ray data (absolute conformation) with NMR-derived coupling constants to assess dynamic ring puckering .
- Polymorphism Screening : Recrystallize under varied conditions (e.g., solvent evaporation vs. slow cooling) to identify hydrate/anhydrate forms, which may explain divergent melting points or spectral data .
Q. What strategies mitigate stability issues during storage and handling?
Answer:
- Storage Conditions : Seal in inert atmosphere (N₂/Ar) at –20°C to prevent oxidation/hydrolysis. Desiccants (silica gel) avoid hydration, critical for hygroscopic forms .
- Handling Protocols : Use anhydrous solvents (<50 ppm H₂O) during synthesis to suppress carboxylic acid dimerization or ester formation .
Q. What methods enable selective derivatization of the carboxylic acid group?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
